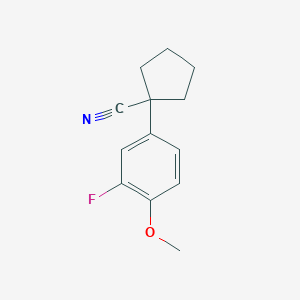

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile

Description

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile is a nitrile-containing cyclopentane derivative with a substituted aromatic ring. Its structure features a cyclopentane ring fused to a phenyl group substituted with fluorine (at position 3) and methoxy (at position 4), along with a carbonitrile functional group. For instance, derivatives of this compound have been investigated as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), a target in cancer therapy .

Key properties include:

- Molecular Formula: C₁₃H₁₃FNO

- Functional Groups: Fluorophenyl, methoxy, cyclopentane, nitrile.

- Synthesis: Typically synthesized via condensation reactions, such as the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone with malononitrile in the presence of ammonium acetate and acetic acid, yielding intermediates like [1-(3-fluoro-4-methoxyphenyl)ethylidene]propanedinitrile .

Properties

Molecular Formula |

C13H14FNO |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C13H14FNO/c1-16-12-5-4-10(8-11(12)14)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

GMYWKCGDSRRWGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCCC2)C#N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopentanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.

Medicine: Research into potential therapeutic applications includes the investigation of its effects on various biological targets, such as enzymes or receptors involved in disease processes.

Industry: The compound is utilized in the development of new materials, including polymers and specialty chemicals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

- Structure : Lacks the fluorine substituent on the phenyl ring.

- Molecular Formula: C₁₃H₁₅NO (vs. C₁₃H₁₃FNO for the target compound).

- Properties :

1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile

- Structure : Cyclohexane ring instead of cyclopentane.

- Synthesis : Prepared via reactions involving 1,5-dibromopentane and (3-fluoro-4-methoxyphenyl)acetonitrile under heating .

- Impact of Ring Size : The cyclohexane analogue may exhibit altered solubility and conformational flexibility, influencing pharmacokinetic properties.

1-(4-Fluorophenyl)cyclopentanecarbonitrile

- Structure : Fluorine at position 4 instead of 3.

- CAS RN : 83706-50-7 .

- Biological Relevance : Positional isomerism affects electronic properties and target interactions. For example, 4-fluorophenyl derivatives are common in kinase inhibitors, whereas 3-fluoro substitution may optimize steric effects .

Functional Group Variants

1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarboxylic Acid

- Structure : Replaces the nitrile group with a carboxylic acid.

- Synthesis : Hydrolysis of the corresponding nitrile using KOH/ethylene glycol .

- Applications : Carboxylic acid derivatives are often employed as intermediates for amide or ester formation in drug development .

Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone Hydrochloride)

- Structure: Ketone-containing derivative with a dimethylamino side chain.

- Biological Activity : Identified as an ALDH inhibitor (IC₅₀ = 0.5 µM), highlighting the importance of the 3-fluoro-4-methoxyphenyl moiety in enzyme binding .

Substituted Phenyl Derivatives

1-(4-Aminophenyl)cyclopentanecarbonitrile

- Structure: Amino group replaces methoxy at position 4.

- Molecular Formula : C₁₂H₁₄N₂ .

- Applications: The amino group enables further functionalization (e.g., coupling reactions) for polymer or sensor materials .

1-(2-Nitrophenyl)cyclopentanecarbonitrile

- Structure : Nitro group at position 2 on the phenyl ring.

- Molecular Mass : 216.24 g/mol .

- Reactivity : The nitro group can be reduced to an amine for subsequent synthetic modifications .

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.